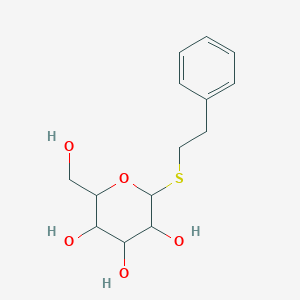
2-Phenylethyl-beta-D-thiogalactoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylethyl-beta-D-thiogalactoside, also known as this compound, is a useful research compound. Its molecular formula is C14H20O5S and its molecular weight is 300.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Enzymatic Assays
PETG has been utilized extensively in enzymatic assays, particularly for measuring beta-galactosidase activity. The compound serves as a substrate and inhibitor in kinetic studies, allowing researchers to analyze enzyme kinetics effectively.
Case Study: Kinetic Analysis of Beta-Galactosidase Activity
- Objective: To assess the inhibitory effects of PETG on beta-galactosidase.
- Methodology: A series of dilutions of PETG were prepared and added to reactions containing beta-galactosidase. The absorbance was measured over time to determine enzyme activity.
- Findings: PETG demonstrated significant inhibition of beta-galactosidase activity, confirming its utility as an inhibitor in enzymatic assays .
Microarray Technology
PETG has also been employed in microarray studies to assess subnanoliter enzymatic reactions. This application highlights its role in high-throughput screening and analysis.
Case Study: Subnanoliter Enzymatic Assays on Microarrays
- Objective: To evaluate the performance of PETG in microarray formats for enzymatic assays.
- Methodology: Microarrays were designed to facilitate the measurement of enzyme activity using PETG as a substrate.
- Findings: The study demonstrated that PETG could be effectively used for sensitive detection of enzymatic activity at subnanoliter scales .
Radiolabeled Probes for Gene Expression Studies
PETG has been synthesized as a radiolabeled probe for targeting the lacZ reporter gene, which is widely used in molecular biology for gene expression studies.
Case Study: Development of Radioiodine-Labeled PETG
- Objective: To create a radioprobe that specifically targets beta-galactosidase for imaging purposes.
- Methodology: Radioiodine-labeled PETG was synthesized and tested for its binding affinity to beta-galactosidase.
- Findings: The probe showed specific binding to beta-galactosidase in vitro and was able to visualize lacZ-expressing tumors in vivo, indicating its potential for use in non-invasive imaging techniques .
Data Tables
| Application Area | Methodology | Key Findings |
|---|---|---|
| Enzymatic Assays | Kinetic analysis with varying PETG concentrations | Significant inhibition of beta-galactosidase activity |
| Microarray Technology | Subnanoliter enzymatic reactions | Effective detection at subnanoliter scales |
| Radiolabeled Probes | Synthesis and testing of radioiodine-labeled PETG | Successful targeting of lacZ gene expression |
特性
IUPAC Name |
2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O5S/c15-8-10-11(16)12(17)13(18)14(19-10)20-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAMMSOYKPMPGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60874603 |
Source


|
| Record name | 1(2-PHENETS)-B-GALACTOPYRANOSIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60874603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63407-54-5 |
Source


|
| Record name | 1(2-PHENETS)-B-GALACTOPYRANOSIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60874603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














